molecular formula C11H15BrMgO B13441772 magnesium;1-butoxy-4-methylbenzene-6-ide;bromide

magnesium;1-butoxy-4-methylbenzene-6-ide;bromide

Cat. No.: B13441772
M. Wt: 267.45 g/mol
InChI Key: VCCKICDWDIIICW-UHFFFAOYSA-M
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Description

Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1-butoxy-4-methylbenzene-6-ide ligand and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide typically involves the reaction of 1-butoxy-4-methylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, which help to stabilize the organomagnesium intermediate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required inert atmosphere and precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organoboron compounds, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. The specific pathways involved depend on the nature of the reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is unique due to the presence of both the organic ligand and the bromide ion, which confer specific reactivity and stability properties. This makes it particularly useful in specialized synthetic applications where precise control over reaction conditions is required .

Properties

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

IUPAC Name

magnesium;1-butoxy-4-methylbenzene-6-ide;bromide

InChI

InChI=1S/C11H15O.BrH.Mg/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VCCKICDWDIIICW-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-]

Origin of Product

United States

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